![molecular formula C74H117N4O14PS2 B069224 N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate CAS No. 187099-99-6](/img/structure/B69224.png)
N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
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Overview
Description
Texas red DHPE is an organic heteroheptacyclic compound and an organoammonium salt. It has a role as a fluorochrome. It contains a texas red DHPE(1-).
Biological Activity
The compound N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate is a complex synthetic molecule with potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including:
- Diethylethanamine moiety
- Hexadecanoyloxy chains
- Hydroxyphosphoryl and sulfamoyl groups
- A heptacyclic core structure
This complexity suggests potential interactions with various biological systems.
Antimicrobial Activity
Research has indicated that derivatives of N,N-diethylethanamine exhibit antimicrobial properties. A study synthesized 2-aryloxy-N,N-diethylethanamine derivatives and tested their antimicrobial activity against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) in the range of 0.5 to 32 µg/mL for different strains .
Antifungal Activity
The compound has been evaluated for its antifungal activity against Candida albicans. High-content phenotypic screenings demonstrated that certain derivatives could inhibit biofilm formation and filamentation at concentrations as low as 0.078 µM . The IC50 values for these compounds were generally below 4.5 µM, indicating effective inhibition of fungal growth.
Inhibition of Cancer Cell Proliferation
In cancer research contexts, derivatives of N,N-diethylethanamine have shown selective cytotoxicity towards cancer cell lines. For instance, a specific derivative was found to selectively kill cells deficient in DNA repair mechanisms (e.g., PARP1-deficient cells) by preferentially alkylating DNA guanine residues . This mechanism suggests potential applications in targeted cancer therapies.
Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Alkylation of DNA : The ability to form adducts with DNA bases leads to replication stress and cell death in cancer cells.
- Inhibition of Biofilm Formation : By disrupting the morphogenetic processes in fungi, these compounds can prevent biofilm establishment.
- Modulation of Cellular Metabolism : Some studies suggest that these compounds may influence metabolic pathways in target cells, enhancing their therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique structure that includes:
- A phospholipid-like moiety that may contribute to its ability to form lipid bilayers.
- A heptacyclic structure that suggests potential for complex interactions with biological systems.
- Sulfonate functional groups which are known to enhance solubility and stability in aqueous environments.
Biological Applications
- Drug Delivery Systems :
-
Pulmonary Surfactants :
- It is a major constituent of pulmonary surfactants used to reduce surface tension in the alveoli of the lungs, thereby aiding in respiratory function and preventing atelectasis (collapse of lung tissue). This application is particularly critical in neonatal medicine for infants with respiratory distress syndrome .
- Antimicrobial Properties :
Material Science Applications
-
Nanotechnology :
- The unique structural features of this compound allow for its incorporation into nanomaterials used in drug delivery and imaging applications. Its ability to form stable nanoparticles can facilitate targeted therapy and reduce side effects associated with conventional treatments.
-
Biocompatible Materials :
- Due to its phospholipid-like characteristics, this compound can be utilized in the development of biocompatible materials for medical implants or devices that require integration with biological tissues without eliciting an immune response.
Case Study 1: Drug Delivery Enhancement
A study demonstrated that formulations using N,N-diethylethanamine derivatives improved the encapsulation efficiency of hydrophobic drugs in liposomal carriers compared to traditional methods . The enhanced solubility and stability contributed to a more effective drug delivery system.
Case Study 2: Pulmonary Surfactant Development
Research on synthetic pulmonary surfactants has shown that incorporating this compound can significantly improve surface activity and reduce surface tension in vitro, mimicking natural surfactants effectively . This has implications for treating respiratory conditions in neonates.
Case Study 3: Antimicrobial Activity
A comparative analysis indicated that derivatives of this compound exhibited significant antimicrobial properties against multidrug-resistant strains of bacteria, highlighting its potential as a new class of antimicrobial agents .
Properties
CAS No. |
187099-99-6 |
---|---|
Molecular Formula |
C74H117N4O14PS2 |
Molecular Weight |
1381.8 g/mol |
IUPAC Name |
N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1 |
InChI Key |
DLENCXDZIZEKQI-KINGROEASA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC |
Synonyms |
SulforhodaMine 101 DHPE [N-(RhodaMine 101 sulfonyl)-1,2-hexadecanoyl-sn-4-phosphoethanolaMine, triethylaMMoniuM salt] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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